cis-1,4-Dichloro-2,3-epoxybutane

Description

Contextualization within Halogenated Epoxide Chemistry

Cis-1,4-Dichloro-2,3-epoxybutane belongs to the class of halogenated epoxides, which are characterized by the presence of one or more halogen atoms and an epoxide ring. noaa.gov The inclusion of chlorine atoms in its structure significantly influences its reactivity compared to non-halogenated epoxides. Epoxides, in general, are known for their high reactivity, often undergoing polymerization in the presence of catalysts or upon heating, which can be violent. noaa.gov They readily react with a wide range of nucleophiles, acids, and bases, leading to ring-opening products. noaa.govwikipedia.org

The carbon-chlorine bonds in this compound are susceptible to nucleophilic substitution, while the strained three-membered epoxide ring is prone to cleavage. This dual reactivity makes it a unique and valuable tool in synthetic chemistry. The cis configuration of the chloromethyl groups relative to the epoxide ring introduces stereochemical considerations into its reactions, allowing for the synthesis of specific stereoisomers of target molecules.

Significance as a Versatile Synthetic Intermediate and Building Block

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its bifunctional nature, possessing both chloro and epoxide moieties, allows for a variety of chemical transformations. It serves as a precursor in the synthesis of more complex molecules.

One of the key starting materials for the synthesis of this compound is cis-1,4-dichloro-2-butene (B23561). chemodex.com This precursor itself is a valuable building block for producing various chemicals, including adiponitrile (B1665535), butane-1,4-diol, and chloroprene. chemodex.com The epoxidation of cis-1,4-dichloro-2-butene leads to the formation of the target epoxide, which can then undergo further reactions. For instance, the epoxide ring can be opened by various nucleophiles, leading to the formation of substituted butanediol (B1596017) derivatives.

Historical Overview of Research Trends and Foundational Contributions

Research into compounds related to this compound has been ongoing for several decades. Early work focused on the synthesis and reactions of dichlorobutenes. For example, the chlorination of trans-1,4-dichloro-2-butene (B41546) to produce meso-1,2,3,4-tetrachlorobutane was a significant area of study, as the latter is a precursor to 2,3-dichloro-1,3-butadiene, a monomer for useful polymers. google.com

The synthesis of related epoxides, such as 2,3-epoxybutane (B1201590) from 2-butene (B3427860) via a chlorohydrin intermediate, has also been well-established. wikipedia.org These foundational studies on the synthesis and reactivity of halogenated hydrocarbons and epoxides laid the groundwork for understanding the chemical behavior of more complex molecules like this compound. Over time, the focus has shifted towards harnessing the unique reactivity of such compounds for the targeted synthesis of complex organic molecules.

Chemical and Physical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound and its precursor, cis-1,4-dichloro-2-butene.

| Property | This compound | cis-1,4-dichloro-2-butene |

| Molecular Formula | C4H6Cl2O | C4H6Cl2 sigmaaldrich.com |

| Molecular Weight | 141 g/mol | 125.00 g/mol sigmaaldrich.com |

| Appearance | - | Colorless to light yellow liquid chemodex.com |

| Boiling Point | - | 152 °C at 758 mmHg chemodex.com |

| Melting Point | - | -48 °C chemodex.com |

| Density | - | 1.188 g/mL at 25 °C chemodex.com |

| Refractive Index | - | n20/D 1.489 chemodex.com |

| Solubility | - | Soluble in chloroform (B151607) chemodex.com |

Structure

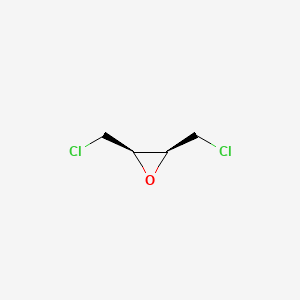

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-2,3-bis(chloromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O/c5-1-3-4(2-6)7-3/h3-4H,1-2H2/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSYFNXNYLAECV-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(O1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H](O1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O | |

| Record name | CIS-1,4-DICHLORO-2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53211-09-9 | |

| Record name | Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-rel-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53211-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201276868 | |

| Record name | rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cis-1,4-dichloro-2,3-epoxybutane is a clear colorless liquid. (NTP, 1992) | |

| Record name | CIS-1,4-DICHLORO-2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

50703-46-3, 53211-09-9 | |

| Record name | CIS-1,4-DICHLORO-2,3-EPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50703-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-2,3-epoxybutane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050703463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane, 2,3-bis(chloromethyl)-, (2R,3S)-rel-, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | rel-(2R,3S)-2,3-Bis(chloromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201276868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DICHLORO-2,3-EPOXYBUTANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LX5547069I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of Cis 1,4 Dichloro 2,3 Epoxybutane

Synthesis Routes Involving 1,4-Dichloro-2-butene Isomers

The most prominent synthetic route to cis-1,4-dichloro-2,3-epoxybutane originates from the isomers of 1,4-dichloro-2-butene. The stereochemistry of the starting alkene is critical, as it directly dictates the stereochemical outcome of the final epoxide product.

Epoxidation Reactions of cis-1,4-Dichloro-2-butene (B23561)

The conversion of cis-1,4-dichloro-2-butene to its corresponding epoxide is achieved through electrophilic epoxidation. researchgate.net This class of reaction is characterized by the direct transfer of an oxygen atom to the carbon-carbon double bond.

The epoxidation of alkenes with peroxyacids is an inherently stereospecific syn-addition, meaning the reaction preserves the geometry of the starting material. google.com Consequently, to synthesize this compound, it is essential to begin with cis-1,4-dichloro-2-butene. google.comacs.org The use of a trans-isomer would yield the corresponding trans-epoxide. acs.org

The primary strategy for achieving high stereoselectivity is therefore substrate control: the use of a high-purity cis-1,4-dichloro-2-butene starting material. This precursor is commercially available at purities of 95% or greater. acs.org Research syntheses that require a cyclopentene (B43876) derivative have utilized cis-1,4-dichloro-2-butene to ensure the desired cis-configuration in subsequent steps, including epoxidation. metu.edu.trresearchgate.net The reaction proceeds by treating the cis-alkene with a suitable peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate nonaqueous solvent. metu.edu.trepa.gov The use of nonaqueous media like chloroform (B151607), ether, or dichloromethane (B109758) is crucial to prevent the acid- or base-catalyzed hydrolysis of the resulting reactive epoxide ring into a diol. scribd.com

The mechanism for the epoxidation of an alkene by a peroxyacid is a well-established, concerted process. metu.edu.tr It is often referred to as the "Butterfly Mechanism" due to the cyclic, five-membered transition state. In this single-step mechanism, the pi electrons of the alkene's double bond act as a nucleophile, attacking the electrophilic terminal oxygen atom of the peroxyacid. acs.org Simultaneously, the peroxyacid's proton is transferred to its own carbonyl oxygen, and the O-O bond cleaves. researchgate.net This concerted pathway occurs on one face of the alkene, which explains the syn-addition and the retention of the original cis-stereochemistry in the final epoxide product. The reaction is facilitated by electron-withdrawing groups on the peroxyacid and electron-donating groups on the alkene.

Precursor Synthesis and Isomerization Pathways (e.g., from Butadiene)

The industrial production of 1,4-dichloro-2-butene isomers starts with the chlorination of butadiene. scribd.com This process yields a mixture of isomers, primarily 3,4-dichlorobut-1-ene along with both cis- and trans-1,4-dichloro-2-butene (B41546). When this isomeric mixture is heated in the presence of a catalyst, an equilibrium is established. scribd.com At 100°C, the equilibrated liquid mixture typically contains approximately 72% trans-1,4-dichloro-2-butene, 21% 3,4-dichloro-1-butene, and only 7% cis-1,4-dichloro-2-butene. scribd.com

Due to the higher thermodynamic stability of the trans-isomer, commercially available technical grade 1,4-dichloro-2-butene consists of 95-98% trans-isomer and only 2-5% of the desired cis-isomer. scribd.com Obtaining the pure cis-precursor for the synthesis of this compound requires separation of this mixture, for example by fractional distillation, or sourcing it from chemical suppliers who have performed this separation. acs.org

Alternative Synthetic Routes to this compound

An alternative general method for synthesizing epoxides involves the intramolecular cyclization of halohydrins. epa.gov This reaction is typically carried out by treating the halohydrin with a base. The base deprotonates the hydroxyl group, and the resulting alkoxide performs an intramolecular SN2 reaction, displacing the adjacent halide to form the three-membered epoxide ring.

For the synthesis of this compound via this route, the required precursor would be a dichlorinated chlorobutanol, such as 2,4-dichloro-3-hydroxy-1-chlorobutane, with the correct stereochemistry. The synthesis of such a specific halohydrin is considerably more complex than the direct epoxidation of the readily available cis-1,4-dichloro-2-butene, making this a less common and less practical approach for this particular target molecule.

Optimization of Synthetic Yields and Stereochemical Purity

The optimization of the synthesis of this compound focuses on maximizing the conversion of the starting alkene while maintaining the integrity of the epoxide ring and its stereochemistry. The key variables include the choice of oxidizing agent, solvent, reaction temperature, and reaction time. The stereochemical purity of the final product is almost entirely dependent on the purity of the starting cis-1,4-dichloro-2-butene.

Peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective and commonly used in laboratory settings due to their stability and reactivity. metu.edu.tr Peracetic acid is another viable reagent. The reaction is generally performed in inert, non-aqueous chlorinated solvents like dichloromethane or chloroform to ensure solubility of the reagents and prevent side reactions. metu.edu.trscribd.com Reaction temperatures are typically kept moderate to low to control the exothermic nature of the epoxidation and to prevent the degradation of the product. While specific optimization studies for this exact transformation are not widely detailed, the general conditions for stereospecific epoxidation provide a clear framework.

Below is a table representing typical conditions and expected outcomes for the epoxidation of cis-1,4-dichloro-2-butene based on standard epoxidation literature.

| Starting Material | Oxidizing Agent (Equivalents) | Solvent | Temperature | Typical Yield |

| cis-1,4-Dichloro-2-butene | m-CPBA (1.0-1.2) | Dichloromethane | 0 °C to Room Temp | ~75% metu.edu.tr |

| cis-1,4-Dichloro-2-butene | Peracetic Acid (1.0-1.2) | Chloroform | 0 °C to Room Temp | Good |

Chemical Reactivity and Reaction Mechanisms of Cis 1,4 Dichloro 2,3 Epoxybutane

Epoxide Ring-Opening Reactions

The high ring strain of the epoxide in cis-1,4-dichloro-2,3-epoxybutane makes it susceptible to attack by a variety of nucleophiles, as well as to catalysis by both acids and bases. These reactions alleviate the strain and lead to the formation of substituted butanols.

Nucleophilic Ring-Opening Pathways and Selectivity

The reaction of this compound with nucleophiles generally proceeds via an S(_N)2 mechanism. In this pathway, the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the simultaneous opening of the ring and the formation of a new carbon-nucleophile bond. The regioselectivity of this attack is influenced by both steric and electronic factors.

Due to the presence of the chloromethyl groups (CH(_2)Cl) at the 1- and 4-positions, the two carbons of the epoxide ring (C-2 and C-3) are electronically and sterically similar. However, the electron-withdrawing nature of the chlorine atoms can influence the electrophilicity of the epoxide carbons. Generally, in the absence of strong directing groups, nucleophilic attack on symmetrically substituted cis-epoxides can lead to a mixture of products.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the epoxide oxygen is first protonated, which significantly enhances the electrophilicity of the ring carbons and makes the epoxide more susceptible to nucleophilic attack, even by weak nucleophiles like water or alcohols.

The mechanism of acid-catalyzed ring-opening is more complex and can exhibit characteristics of both S(_N)1 and S(_N)2 pathways. The transition state can have a significant degree of carbocationic character, particularly at the more substituted carbon atom. In the case of this compound, where the substitution at C-2 and C-3 is similar, the reaction can proceed through a borderline mechanism. The nucleophile will attack the protonated epoxide, leading to a trans-diaxial opening of the ring.

Base-Catalyzed Ring-Opening Mechanisms

In the presence of a strong base, the ring-opening of this compound follows a more straightforward S(_N)2 mechanism. The nucleophile directly attacks one of the epoxide carbons, and the reaction does not involve a carbocation intermediate. Consequently, the attack generally occurs at the less sterically hindered carbon atom. Given the symmetry of the cis-isomer, attack at either C-2 or C-3 is equally probable, leading to a racemic mixture of products if the nucleophile is achiral.

For instance, the reaction with sodium methoxide (B1231860) in methanol (B129727) would involve the methoxide ion (CH(_3)O) acting as the nucleophile. The attack would open the epoxide ring to form a chloro-substituted methoxy (B1213986) butanol.

Stereochemical Outcomes of Ring-Opening Processes

A key feature of epoxide ring-opening reactions is their stereospecificity. The S(_N)2 attack by the nucleophile occurs from the side opposite to the carbon-oxygen bond of the epoxide. This results in an inversion of configuration at the carbon atom that is attacked. Because this compound has a cis configuration, the two chloromethyl groups are on the same side of the molecule. The ring-opening will lead to products where the newly introduced nucleophile and the hydroxyl group are in a trans relationship to each other.

Reactions Involving Halogen Substituents (Chlorine Atoms)

Beyond the reactivity of the epoxide ring, the chlorine atoms attached to the carbon skeleton of this compound can also participate in chemical reactions, primarily through nucleophilic substitution.

Nucleophilic Displacement at Chloro-Substituted Carbons

The chlorine atoms in this compound are on primary carbons, making them susceptible to nucleophilic displacement reactions, also following an S(_N)2 pathway. This reactivity can compete with or occur subsequently to the epoxide ring-opening. For example, a strong nucleophile could potentially displace a chloride ion from the chloromethyl group.

However, the reactivity of these chlorine atoms is generally lower than that of the epoxide ring. Ring-opening is often the more favorable initial reaction due to the significant relief of ring strain. Subsequent reactions at the chloro-substituted carbons may occur under more forcing conditions or with specific nucleophiles that show a preference for attacking primary alkyl halides.

The interplay between epoxide ring-opening and nucleophilic substitution at the chlorinated carbons can lead to a variety of products, depending on the reaction conditions and the nature of the nucleophile. For example, reaction with a difunctional nucleophile could lead to the formation of heterocyclic compounds.

Influence of Epoxide Ring on Halogen Reactivity

The presence of the epoxide ring in this compound significantly influences the reactivity of the adjacent chlorine atoms. Epoxides are known to be highly reactive functional groups. noaa.gov The ring strain and the electronegativity of the oxygen atom make the carbons of the epoxide ring electrophilic and susceptible to nucleophilic attack. This inherent reactivity of the epoxide can affect the reactivity of the C-Cl bonds.

Studies on the reactivity of epoxides with chlorine atoms have shown that the addition of methyl groups to the epoxide ring increases reactivity. scispace.com For instance, 2,3-epoxybutane (B1201590) is twice as reactive towards chlorine atoms as propylene (B89431) oxide. scispace.com This enhanced reactivity is attributed to the additional methyl group. scispace.com In the case of this compound, the chloromethyl groups attached to the epoxide ring are expected to have a substantial impact on the reactivity of the chlorine atoms. The reaction of this compound with sodium methoxide has been a subject of study to understand these interactions. rsc.org

The reaction of chlorinated ethenes with monooxygenases can lead to the formation of reactive epoxides, which can be detoxified by glutathione (B108866) S-transferases. nih.gov For example, cis-1,2-dichloroethene is oxidized to cis-1,2-dichloroepoxyethane. nih.gov The subsequent reaction with glutathione results in the complete liberation of chloride ions, indicating a detoxification pathway that prevents the formation of toxic halogenated metabolites. nih.gov This highlights the role of the epoxide ring in facilitating the cleavage of the carbon-halogen bond.

Polymerization and Oligomerization Reactions

This compound can undergo polymerization and oligomerization reactions through various mechanisms, leading to the formation of polyethers. scispace.com These reactions are a form of ring-opening polymerization (ROP), a chain-growth process where the terminus of a polymer chain attacks a cyclic monomer. wikipedia.org

Cationic ring-opening polymerization (CROP) is a primary method for polymerizing this compound. scispace.comwikipedia.org This process is initiated by cationic species and proceeds through either an S_N_1 or S_N_2 mechanism, influenced by the stability of the resulting cation. wikipedia.org Common initiators for CROP include photo acid generators like iodonium (B1229267) salts (e.g., IOC-8 SbF6) and thermal radical initiators such as benzoyl peroxide (BPO). eu-japan.eu Lewis acids like PCl₅, PCl₃, POCl₃, and TiCl₄ have also been used as initiators for the cationic polymerization of other cyclic monomers like benzoxazines. kpi.ua Alkylaluminum compounds, such as Et₂AlCl and EtAlCl₂, can also act as co-initiators in the cationic polymerization of dienes. rsc.org

The polymerization of this compound with cationic catalysts, such as those derived from alkylaluminum-water systems, can lead to the formation of stereoregular polymers. scispace.com The mechanism involves the inversion of configuration at the carbon atom where the ring opens. scispace.com

Table 1: Initiators for Cationic Polymerization

| Initiator Type | Examples |

|---|---|

| Iodonium Salts | IOC-8 SbF6, IPTI-PFPB |

| Thermal Radical Initiators | Benzoyl Peroxide (BPO), Dicumylperoxide (DCPO) |

| Lewis Acids | PCl₅, PCl₃, POCl₃, TiCl₄ |

This table provides examples of initiators that can be used for cationic polymerization reactions. eu-japan.eukpi.uarsc.org

Anionic ring-opening polymerization (AROP) is another pathway for the polymerization of epoxides. wikipedia.org In this mechanism, the active centers for propagation are anions. semanticscholar.org Alkyllithium compounds are commonly used as initiators for the anionic polymerization of monomers like butadiene. researchgate.net

Coordination polymerization offers a method to synthesize stereoregular polymers from this compound. scispace.com Catalysts such as the alkylaluminum-water-acetylacetone system can function as coordination catalysts. scispace.com This mechanism involves the coordination of the epoxide to a metal atom before being attacked by the growing polymer chain, which is also attached to a metal atom. scispace.com This process also proceeds with inversion of configuration at the ring-opening carbon. scispace.com Cobalt complexes have been used for the highly cis-1,4 selective coordination polymerization of 1,3-butadiene. mdpi.com

The choice of catalyst and polymerization mechanism allows for significant control over the resulting polymer's architecture and microstructure. scispace.comacs.org For instance, the cationic polymerization of this compound can yield a largely meso-disyndiotactic amorphous polymer. scispace.com In contrast, using a chelate coordination catalyst can produce a racemic diisotactic crystalline polymer. scispace.com

The microstructure of poly(1,4-dichloro-2,3-epoxybutane)s has been extensively studied using Carbon-13 Magnetic Resonance Spectroscopy to understand the polymerization mechanism and the resulting stereochemistry. acs.org The properties of the final polymer, such as crystallinity and melting point, are directly influenced by its microstructure. scispace.com For example, the crystalline, racemic diisotactic polymer of this compound has a high melting point of 235°C and a high glass transition temperature of 95°C. scispace.com

Reactivity with Other Reagent Classes (e.g., Oxidizing, Reducing Agents, Organometallics)

This compound, as a halogenated epoxide, is expected to react with a variety of other reagent classes, including oxidizing agents, reducing agents, and organometallic compounds. noaa.gov

The reaction of epoxides with chlorine atoms has been studied, indicating that these compounds are susceptible to oxidation. scispace.comresearchgate.net The rate of reaction is influenced by the structure of the epoxide. scispace.com

Organometallic reagents, such as Grignard reagents (R-Mg-X) and organolithium reagents (R-Li), are strong nucleophiles and bases that readily react with epoxides. youtube.commsu.eduyoutube.com The reaction typically involves a nucleophilic attack on one of the epoxide carbons, leading to ring-opening and the formation of an alcohol after an acidic workup. youtube.com Gilman reagents (lithium dialkylcuprates) are another class of organometallic compounds that can react with epoxides. youtube.com These reagents are generally less reactive than Grignard and organolithium reagents. youtube.com The reaction of organometallic compounds with halogenated compounds can also lead to coupling reactions. msu.edu

Stereochemical Aspects and Conformational Analysis

Elucidation of cis-1,4-Dichloro-2,3-epoxybutane Stereoisomerism

This compound possesses two stereocenters at the carbon atoms of the epoxide ring. ncats.io The "cis" designation indicates that the chloromethyl groups are on the same side of the epoxide ring. Due to the presence of two stereocenters, the possibility of stereoisomers arises. However, the cis-isomer has a plane of symmetry, making it a meso compound. This means it is achiral and does not have a non-superimposable mirror image (enantiomer).

In contrast, the trans-isomer of 1,4-dichloro-2,3-epoxybutane would exist as a pair of enantiomers. The study of similar dichlorinated butane (B89635) structures, such as 2,3-dichlorobutane, reveals that they can exist as a meso isomer and a pair of enantiomers. doubtnut.comyoutube.com

Table 1: Stereoisomerism of 1,4-Dichloro-2,3-epoxybutane

| Isomer | Chirality | Number of Stereoisomers |

|---|---|---|

| This compound | Achiral (meso) | 1 |

| trans-1,4-Dichloro-2,3-epoxybutane | Chiral | 2 (enantiomeric pair) |

Influence of cis-Configuration on Molecular Conformation and Reactivity

The cis-configuration of the substituents significantly influences the molecular conformation and, consequently, the reactivity of the epoxide. The three-membered epoxide ring is inherently strained. The cis arrangement of the bulky chloromethyl groups can introduce additional steric strain, affecting the molecule's preferred conformations.

Epoxides are known to be highly reactive molecules. noaa.gov They can undergo polymerization, which can be violent, especially when heated or in the presence of catalysts. noaa.gov They also react with a variety of reagents, including acids, bases, and oxidizing and reducing agents. noaa.gov The reactivity of this compound is a direct consequence of the strained epoxide ring, which is susceptible to nucleophilic attack, leading to ring-opening reactions. The cis-stereochemistry can influence the regioselectivity and stereoselectivity of these ring-opening reactions.

Diastereoselective and Enantioselective Transformations Initiated by the Epoxide

The epoxide functional group in this compound is a key initiator for various chemical transformations. The stereochemistry of the epoxide ring plays a crucial role in directing the stereochemical outcome of these reactions, leading to diastereoselective and, in the presence of chiral reagents or catalysts, enantioselective transformations.

Ring-opening reactions of epoxides with nucleophiles are classic examples of stereospecific reactions. For cis-epoxides, the nucleophilic attack typically proceeds via an SN2 mechanism, resulting in an inversion of configuration at the carbon atom that is attacked. This stereospecificity allows for the synthesis of specific diastereomers of the resulting diol or other substituted products. While this compound itself is meso, its reactions with chiral, non-racemic reagents can lead to the formation of diastereomeric products in unequal amounts, a process known as diastereoselective synthesis.

Spectroscopic and Diffraction Studies for Stereochemical Assignment

The definitive assignment of the cis-stereochemistry of 1,4-dichloro-2,3-epoxybutane relies on various spectroscopic and diffraction techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating molecular structure. The chemical shifts and coupling constants of the protons and carbons in the epoxide ring and the chloromethyl groups provide detailed information about their chemical environment and spatial relationships. For instance, the symmetry of the cis-isomer would be reflected in the number of unique signals in the NMR spectra. While specific spectral data for this compound is not readily available in the provided search results, data for the related compound cis-2,3-epoxybutane (B155849) shows distinct signals in its 13C NMR spectrum. chemicalbook.com Similarly, 1H NMR data is available for the related cis-1,4-dichloro-2-butene (B23561). spectrabase.com

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present in the molecule, including the C-O-C stretching of the epoxide ring and the C-Cl stretching of the chloromethyl groups. Conformational analysis of similar chlorinated hydrocarbons has been aided by IR spectroscopy. researchgate.net

X-ray Diffraction: For crystalline solids, single-crystal X-ray diffraction provides the most unambiguous determination of the three-dimensional molecular structure, including the relative stereochemistry of the substituents. This technique would definitively confirm the cis-arrangement of the chloromethyl groups relative to the epoxide ring.

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| trans-1,4-Dichloro-2,3-epoxybutane |

| 2,3-Dichlorobutane |

| cis-2,3-Epoxybutane |

Role in Advanced Organic Synthesis and Chemical Transformations

cis-1,4-Dichloro-2,3-epoxybutane as a Chiral Auxiliary and Building Block

The reactivity of the epoxide ring allows for stereospecific ring-opening reactions with various nucleophiles. This process, often proceeding via an SN2 mechanism, results in the formation of new stereocenters with a defined relationship to the existing ones. This controlled introduction of chirality is a cornerstone of asymmetric synthesis. For instance, structurally similar diepoxides have been employed in the synthesis of chiral diols, which are themselves versatile intermediates in the synthesis of more complex chiral molecules.

The synthetic potential of related C4 backbones has been demonstrated in the preparation of versatile chiral synthons. For example, 1,2-epimino-3,4-epoxybutane has been described as a versatile chiral building block, highlighting the utility of such functionalized four-carbon units in asymmetric synthesis. researchgate.net This suggests that this compound can serve a similar purpose, with the chloro substituents providing additional handles for further functionalization.

Synthesis of Dichloro-Substituted Polyols and Derivatives

The synthesis of polyols, organic compounds containing multiple hydroxyl groups, is of significant interest due to their wide range of applications, including in polymer chemistry and as precursors for various functional materials. This compound serves as a key starting material for the preparation of dichloro-substituted polyols and their derivatives.

The primary route to these polyols involves the ring-opening of the epoxide moiety. This can be achieved under acidic or basic conditions with water or other nucleophiles, leading to the formation of a diol. The presence of the two chlorine atoms on the butane (B89635) backbone is a significant feature, as they can be retained in the final product or be subjected to further chemical modifications.

One of the most notable applications in this area is the polymerization of this compound itself. This process, which can be initiated by various catalysts, leads to the formation of polyethers. Specifically, the cationic ring-opening polymerization of this compound can produce high molecular weight polyethers containing chlorine atoms. These polymers exhibit interesting properties, such as thermal stability and flame resistance, which are directly attributable to the presence of the dichloro-substituents.

While much of the research has focused on polymeric materials, the controlled, non-polymeric ring-opening of this compound can, in principle, yield discrete dichloro-substituted butanetriols or their derivatives, depending on the reaction conditions and the nucleophile employed. These smaller, functionalized molecules can then be used as building blocks in the synthesis of more complex structures.

Intermediacy in the Synthesis of Complex Organic Scaffolds

The construction of complex organic scaffolds, which form the core of many biologically active molecules and advanced materials, often relies on the use of versatile and highly functionalized building blocks. This compound, with its multiple reactive sites, is a prime candidate for this role. Its ability to undergo a variety of chemical transformations allows for the creation of diverse and intricate molecular architectures.

The epoxide ring can be opened by a wide range of nucleophiles, including amines, thiols, and carbanions, leading to the introduction of various functional groups. Simultaneously, the two chlorine atoms can participate in nucleophilic substitution reactions, further expanding the synthetic possibilities. This dual reactivity allows for the construction of carbocyclic and heterocyclic ring systems through intramolecular cyclization reactions.

For example, the reaction of the epoxide with a dinucleophile could lead to the formation of a heterocyclic ring. Subsequent manipulation of the chloro substituents could then be used to build additional rings or introduce further complexity. The stereochemistry of the starting material can be leveraged to control the stereochemical outcome of these cyclization reactions, leading to the formation of specific stereoisomers of the desired complex scaffold. The related compound, trans-1,4-dichloro-2-butene (B41546), is a known intermediate in the production of other chemicals like adiponitrile (B1665535) and butane-1,4-diol, showcasing the industrial relevance of such C4 chlorinated building blocks. chemodex.com

Strategic Utility in the Construction of Bioactive Molecules and Fine Chemicals (excluding specific pharmaceutical names or uses)

The structural motifs accessible from this compound are prevalent in a variety of bioactive molecules and fine chemicals. The ability to synthesize stereochemically defined and highly functionalized molecules from this precursor makes it a strategically important compound in the chemical industry.

The dichloro-substituted polyol derivatives that can be synthesized from this compound are valuable intermediates. For instance, the vicinal diol functionality is a common feature in many natural products with interesting biological activities. The presence of the chlorine atoms can also influence the bioactivity of the final molecule or provide a handle for late-stage functionalization to fine-tune its properties.

In the realm of fine chemicals, this compound can be used to synthesize a variety of specialty chemicals. For example, the resulting polyethers from its polymerization have applications in materials science. Furthermore, the ability to introduce nitrogen- and sulfur-containing functional groups through the ring-opening of the epoxide allows for the synthesis of a wide range of compounds, such as amino alcohols and thioalcohols, which are important building blocks for agrochemicals, and other specialty chemicals. The reaction of the related trans-1,4-dichloro-2-butene with thiosemicarbazide (B42300) derivatives to form bis-thiosemicarbazones, which can be further cyclized, illustrates the potential for creating complex, functional molecules from such chlorinated butene precursors. arkat-usa.org

The following table provides a summary of the key chemical transformations and potential applications of this compound discussed in this article.

| Section | Key Transformation | Product Class | Potential Application Area |

| 5.1 | Stereospecific ring-opening | Chiral diols and other functionalized butanes | Asymmetric synthesis |

| 5.2 | Polymerization / Ring-opening with H₂O | Dichloro-substituted polyethers / polyols | Flame-retardant materials, specialty polymers |

| 5.3 | Intramolecular cyclization | Heterocyclic and carbocyclic scaffolds | Synthesis of complex organic molecules |

| 5.4 | Nucleophilic addition and substitution | Functionalized molecules (e.g., amino alcohols) | Precursors for bioactive compounds and fine chemicals |

Polymer Chemistry and Materials Science Applications of Derivatives

Synthesis and Characterization of Poly(1,4-dichloro-2,3-epoxybutane)

The polymerization of cis-1,4-dichloro-2,3-epoxybutane (CD) via cationic ring-opening polymerization has been shown to produce a high-molecular-weight, crystalline polymer. scispace.com A key breakthrough in this area was the use of an iBu₃Al-0.7H₂O catalyst system at low temperatures (-78°C), which leads to the formation of a racemic diisotactic polymer in quantitative yield. scispace.com This polymer, poly(this compound), is a polyether containing 50% chlorine by weight.

The resulting polymer exhibits a remarkable combination of properties, including a high melting point of 235°C and a high glass transition temperature of 95°C. scispace.com It crystallizes readily from the melt and demonstrates unusual stability to both heat and light, allowing it to be melt-processed at temperatures up to 270°C. scispace.com Furthermore, the high chlorine content imparts flame resistance and good barrier properties against air and water. scispace.com While the polymer possesses good electrical properties, its primary drawback is poor impact strength, a challenge that can be addressed through techniques such as orientation. scispace.com

Microstructural Analysis of Polymers by ¹³C NMR Spectroscopy

Detailed ¹³C NMR spectroscopic data for poly(this compound) is not extensively available in the public literature. However, the principles of ¹³C NMR spectroscopy are widely applied to determine the microstructure of polymers. For polyethers, the chemical shifts of the carbon atoms in the polymer backbone and any side chains are sensitive to their local chemical environment, including the stereochemistry of adjacent monomer units.

For a related monomer, cis-2,3-epoxybutane (B155849), the ¹³C NMR spectrum shows distinct signals for the methyl and epoxy carbons. In the case of poly(this compound), one would expect to observe signals corresponding to the chloromethyl carbons (-CH₂Cl) and the carbons of the polyether backbone (-CH-O-). The precise chemical shifts of these signals would provide valuable information about the tacticity of the polymer chain. For instance, different chemical shifts would be expected for isotactic, syndiotactic, and atactic sequences.

While specific data is scarce, analysis of related polymers suggests that the carbon signals in the backbone would be particularly informative for determining the stereoregularity of the polymer.

Stereoregularity and Tacticity in Polymerization Products

The cationic polymerization of this compound with the iBu₃Al-H₂O catalyst system yields a highly stereoregular diisotactic polymer. scispace.com This high degree of stereoregularity is a critical factor influencing the polymer's properties, particularly its crystallinity and high melting point. The term "diisotactic" refers to the specific arrangement of the two stereocenters within each repeating monomer unit along the polymer chain.

The proposed mechanism for this stereoregular polymerization involves a cationic process. scispace.com The catalyst plays a crucial role in controlling the ring-opening of the epoxide monomer and the subsequent addition to the growing polymer chain in a stereospecific manner. The resulting polymer chain adopts a helical conformation, which is believed to persist in both the melt and in solution, influencing its crystallization behavior. scispace.com

Copolymers and Block Copolymers Derived from this compound

The versatility of this compound as a monomer extends to the synthesis of copolymers and block copolymers. The ability to copolymerize this monomer with other epoxides opens up possibilities for tailoring the properties of the resulting materials. For example, copolymerization can be used to modify the glass transition temperature, melting point, and mechanical properties of the final polymer.

While specific examples of copolymers derived directly from this compound are not widely reported in recent literature, the general principles of block copolymer synthesis are well-established. nih.gov Techniques such as living anionic polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization are commonly used to create well-defined block copolymers. nih.gov

In the context of this compound, one could envision the synthesis of a poly(this compound) macroinitiator. This macroinitiator could then be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. For instance, a block copolymer comprising a hard, crystalline poly(this compound) block and a soft, amorphous block could exhibit interesting thermoplastic elastomeric properties.

Post-Polymerization Modifications of Poly(1,4-dichloro-2,3-epoxybutane)

The presence of reactive chloromethyl groups along the backbone of poly(this compound) makes it an excellent candidate for post-polymerization modification. This approach allows for the introduction of a wide variety of functional groups, thereby altering the polymer's properties and expanding its potential applications.

Although specific studies on the post-polymerization modification of poly(this compound) are not readily found, the reactivity of the chloromethyl group is well-known. Nucleophilic substitution reactions are a primary route for modification. For example, the chlorine atoms could be displaced by various nucleophiles to introduce new functionalities. Potential nucleophiles include:

Amines: to introduce basic groups, which could improve adhesion or act as crosslinking sites.

Thiols: to introduce sulfur-containing groups, potentially enhancing thermal stability or providing sites for further reactions.

Azides: which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of molecules.

Carboxylates: to introduce ester linkages and potentially alter the polymer's solubility and thermal properties.

These modifications could transform the initial polymer into a range of functional materials with tailored properties for specific applications.

Structure-Property Relationships in Derived Polymeric Materials

The relationship between the molecular structure of polymers derived from this compound and their macroscopic properties is a key area of interest. The properties of the homopolymer are a direct result of its specific structure.

Table 1: Properties of Diisotactic Poly(this compound)

| Property | Value | Reference |

|---|---|---|

| Melting Point (Tₘ) | 235°C | scispace.com |

| Glass Transition Temperature (T₉) | 95°C | scispace.com |

| Chlorine Content | 50% | scispace.com |

The high melting point and glass transition temperature are attributed to the stereoregular, diisotactic structure which allows for efficient chain packing and the formation of a crystalline helical structure. scispace.com The high chlorine content is responsible for the polymer's flame resistance and good barrier properties. scispace.com

Modification of the polymer structure, either through copolymerization or post-polymerization modification, would be expected to have a significant impact on these properties. For example:

Copolymerization with a more flexible comonomer would likely lead to a decrease in both the melting point and glass transition temperature, resulting in a more flexible material.

Post-polymerization modification that introduces bulky side groups would likely disrupt the crystalline packing of the polymer chains, leading to a decrease in crystallinity and melting point, and potentially an increase in solubility. The nature of the introduced functional groups would also significantly affect properties such as surface energy, adhesion, and chemical resistance.

The ability to tune these properties through controlled chemical modification highlights the potential of this compound as a building block for advanced polymeric materials.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Poly(this compound) |

| iBu₃Al (Triisobutylaluminum) |

| cis-2,3-Epoxybutane |

| Polystyrene |

| Poly(methyl methacrylate) |

| Poly(vinyl acetate) |

| Poly(dimethyl acrylamide) |

| Poly(N-isopropyl acrylamide) |

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic characteristics of cis-1,4-dichloro-2,3-epoxybutane. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to elucidate its electronic structure and bonding. researchgate.netrsc.org

Key aspects of these studies would involve the analysis of the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are crucial in predicting the molecule's reactivity. For instance, the LUMO is expected to be centered around the electrophilic carbon atoms of the epoxide ring and the carbon-chlorine bonds, indicating susceptibility to nucleophilic attack.

Table 1: Calculated Electronic Properties of a Representative Halogenated Epoxide

| Property | Description | Typical Calculated Value Range |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and stability. | 5 - 7 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2 - 4 D |

| Mulliken Atomic Charges | The partial charge distribution on each atom, highlighting electrophilic and nucleophilic sites. | C(epoxide): +0.1 to +0.3; O(epoxide): -0.3 to -0.5; Cl: -0.1 to -0.2 |

| Bond Order | The number of chemical bonds between a pair of atoms, indicating bond strength. | C-O (epoxide): ~1.0; C-C (epoxide): ~1.0 |

Note: The values in this table are illustrative and based on typical computational results for similar small halogenated epoxides. Specific values for this compound would require dedicated calculations.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions involving this compound, allowing for the detailed elucidation of reaction mechanisms. researchgate.net This includes identifying transition states, intermediates, and the associated activation energies.

A key reaction of epoxides is ring-opening, which can be initiated by nucleophiles or acids. noaa.gov For this compound, computational studies can model the attack of a nucleophile, such as a methoxide (B1231860) ion, on one of the epoxide carbons. rsc.org These calculations can determine the preferred site of attack (regioselectivity) and the stereochemical outcome of the reaction. The presence of the two chlorine atoms can influence the regioselectivity through both steric and electronic effects.

Furthermore, computational models can investigate more complex reaction pathways, such as those involving neighboring group participation by the chlorine atoms or rearrangement reactions. For instance, the solvolytic formation of a dichlorinated epoxybutane from butadiene monoxide has been studied, suggesting the possibility of chloronium ion intermediates, a pathway that could be explored computationally for the cis-isomer. nih.gov The polymerization of 1,4-dichloro-2,3-epoxybutanes has also been investigated, with computational methods offering insights into the microstructure and mechanism of this process. acs.org

Conformational Landscape and Energy Minimization Studies

The conformational flexibility of this compound, particularly the rotation around the C-C bonds adjacent to the epoxide ring, can be systematically investigated using computational methods. By performing a conformational search and subsequent geometry optimization and energy minimization calculations, the various stable conformers and their relative energies can be determined.

The relative orientation of the two chloromethyl groups with respect to the epoxide ring will define the different conformers. These studies typically employ methods like molecular mechanics for an initial broad search, followed by more accurate quantum mechanical methods (like DFT) to refine the geometries and energies of the most stable conformers. The results of these calculations can provide insights into the most likely shapes the molecule will adopt in different environments. For disubstituted cyclohexanes, which are larger cyclic systems, similar conformational analyses are routinely performed to determine the relative stability of different chair and boat conformations. jeeadv.ac.in

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations can provide quantitative predictions of the reactivity and selectivity of this compound in various chemical reactions. Reactivity indices derived from DFT, such as global and local electrophilicity and nucleophilicity indices, can be used to forecast how the molecule will behave in the presence of different reagents.

For example, the regioselectivity of the epoxide ring-opening reaction can be predicted by analyzing the local electrophilicity of the two epoxide carbon atoms. The carbon atom with the higher electrophilicity index is the more likely site for nucleophilic attack. Computational models have been successfully used to predict the regioselectivity of azidolysis in a range of epoxides based on steric and electronic descriptors. nih.govresearchgate.net

Similarly, computational studies can model reactions with different nucleophiles to predict which reactions will be faster and more selective. This is particularly valuable for understanding reactions where multiple products are possible. For instance, computational studies on chiral epoxide radicals have shown how substituents influence the barriers of competing ring-opening reactions. nih.gov

Computational Modeling of Environmental Transformation Pathways (e.g., Atmospheric Reactions)

Computational modeling can be used to predict the environmental fate of this compound by simulating its transformation pathways in the environment. A primary atmospheric degradation pathway for many organic compounds is their reaction with hydroxyl (•OH) radicals. unit.no

Theoretical calculations can determine the rate constants for the reaction of this compound with •OH radicals. This typically involves locating the transition states for hydrogen abstraction from the different C-H bonds in the molecule and calculating the corresponding activation barriers. The results of these calculations can be used to estimate the atmospheric lifetime of the compound.

Furthermore, computational models can help to identify the likely degradation products. After the initial reaction with an •OH radical, a cascade of subsequent reactions can occur, leading to a variety of smaller, oxygenated products. Elucidating these complex reaction networks is a significant challenge where computational chemistry can provide valuable guidance. purdue.edu

Advanced Analytical Characterization Techniques for Research

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of "cis-1,4-Dichloro-2,3-epoxybutane." Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR Spectroscopy: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity within the molecule. For "this compound," the spectrum is expected to show signals corresponding to the protons on the epoxide ring and the chloromethyl groups. The cis configuration dictates specific coupling constants (J-values) between the epoxide protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. Research on the polymerization of "this compound" has utilized ¹³C NMR to study the stereochemistry of the resulting polymer, which indicates that NMR data for the monomer is foundational for such studies. researchgate.net The spectrum of the monomer would be expected to show distinct signals for the two equivalent epoxide carbons and the two equivalent chloromethyl carbons. The chemical shifts of these carbons are influenced by the electronegativity of the adjacent oxygen and chlorine atoms.

| ¹³C NMR Data for Related Compounds | |

| Compound | ¹³C Chemical Shift (ppm) |

| cis-2,3-Epoxybutane (B155849) | Epoxide Carbons: ~52 ppm, Methyl Carbons: ~13 ppm |

| 1,4-Dichlorobutane | CH₂Cl: ~45 ppm, CH₂: ~30 ppm |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For "this compound," the IR spectrum would be expected to exhibit characteristic absorption bands for:

C-O-C stretch (epoxide ring): Typically in the region of 1250 cm⁻¹ (asymmetric stretch) and 800-950 cm⁻¹ (symmetric stretch). The cis configuration can influence the exact position and intensity of these bands.

C-Cl stretch: In the range of 600-800 cm⁻¹.

C-H stretch (epoxide and CH₂Cl): Around 2900-3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For "this compound," electron ionization (EI) mass spectrometry would likely show the molecular ion peak [M]⁺ and characteristic fragment ions resulting from the cleavage of C-C, C-O, and C-Cl bonds. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key feature in identifying chlorine-containing fragments.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC, HPLC)

Chromatographic methods are essential for separating "this compound" from impurities, starting materials, and byproducts, thereby enabling its purity assessment and the monitoring of reaction progress.

Gas Chromatography (GC):

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like "this compound." When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.

Purity Assessment: A GC analysis of a sample of "this compound" would ideally show a single major peak. The presence of other peaks would indicate impurities, which can be identified by their mass spectra.

Reaction Monitoring: The progress of reactions involving "this compound," such as its polymerization, can be monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC to determine the consumption of the monomer and the formation of products.

General GC methods for chlorinated organic compounds often utilize capillary columns with phases of varying polarity, such as those similar to 5% diphenyl/95% dimethyl polysiloxane. nih.gov

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.

Purity and Analysis: For epoxy compounds, reversed-phase HPLC is a common mode of separation. nih.govastm.org A typical setup might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.net Detection is often achieved using a UV detector, as the epoxide functionality itself does not have a strong chromophore, but impurities or derivatives might be UV-active. researchgate.net For enhanced sensitivity and specificity in the analysis of epoxides, derivatization with a UV-absorbing or fluorescent tag can be employed. nih.gov

| General HPLC Conditions for Epoxy Compound Analysis | |

| Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients |

| Detector | UV (often at lower wavelengths like 205 nm) or Refractive Index (RI) |

X-ray Crystallography for Solid-State Structure Determination

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are particularly powerful for the analysis of complex mixtures that may contain "this compound."

Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned earlier, GC-MS is a cornerstone for the analysis of volatile organic compounds. It allows for the separation of individual components in a mixture by GC, followed by their identification based on their unique mass spectra. This is particularly useful for identifying reaction byproducts or environmental contaminants. The analysis of chlorinated organic compounds in various matrices is a common application of GC-MS. nih.govchromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the method of choice for analyzing non-volatile or thermally labile compounds in complex mixtures. It combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique could be applied to monitor the formation of oligomers and polymers during the polymerization of "this compound" or to analyze its degradation products in various environments.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a sophisticated technique that couples HPLC with NMR spectroscopy. It allows for the on-line acquisition of NMR spectra of compounds as they elute from the HPLC column. This can provide detailed structural information about unknown impurities or degradation products without the need for their isolation.

These advanced hyphenated techniques provide a comprehensive analytical toolkit for researchers working with "this compound," enabling detailed investigation of its properties and behavior in complex systems.

Environmental Fate and Chemical Transformation Mechanisms

Hydrolysis Pathways and Kinetics

Hydrolysis represents a critical pathway for the environmental degradation of cis-1,4-Dichloro-2,3-epoxybutane. The strained three-membered epoxide ring is susceptible to nucleophilic attack by water, leading to ring-opening. This reaction can be catalyzed by both acids and bases. noaa.gov

For context, studies on the hydrolysis of the parent compound, cis-1,4-dichloro-2-butene (B23561), have shown a neutral hydrolysis rate constant of 0.0090 per hour at 25°C, corresponding to a half-life of approximately 3.2 days. nih.gov While this provides an indication of the reactivity of a related structure, the epoxide ring in this compound introduces a different reactive site, and thus its hydrolysis kinetics will differ.

Table 1: Postulated Hydrolysis Reactions of this compound

| Reaction Type | Conditions | Postulated Primary Product |

| Neutral Hydrolysis | Ambient Water | 1,4-dichloro-2,3-butanediol |

| Acid-Catalyzed Hydrolysis | Acidic (e.g., acid rain) | 1,4-dichloro-2,3-butanediol |

| Base-Catalyzed Hydrolysis | Alkaline (e.g., some industrial effluents) | 1,4-dichloro-2,3-butanediol |

Note: This table is based on general principles of epoxide chemistry due to the absence of specific experimental data for this compound.

Oxidative and Reductive Transformation Pathways in Environmental Matrices

Oxidative Pathways: In aerobic environments, such as surface waters and moist soils, this compound can be subject to oxidation. The primary oxidant in aquatic environments is the hydroxyl radical (•OH). The reaction of epoxides with •OH radicals generally proceeds via hydrogen abstraction from the C-H bonds.

Reductive Pathways: In anaerobic environments, such as saturated soils, sediments, and groundwater, reductive dechlorination may be a possible transformation pathway. This process involves the removal of chlorine atoms, which can be mediated by certain anaerobic microorganisms. frtr.gov For some chlorinated hydrocarbons, reductive dechlorination is a significant attenuation process. clu-in.orgresearchgate.netnih.gov However, specific studies on the reductive dechlorination of this compound are lacking. Given that the parent compound, 1,4-dichloro-2-butene, is known to undergo abiotic degradation in soil, similar processes may influence the fate of its epoxide derivative.

Identification of Environmental Transformation Products and Their Chemical Stability

The primary and most stable transformation product expected from the hydrolysis of this compound is 1,4-dichloro-2,3-butanediol . The formation of this diol results from the opening of the epoxide ring. The chemical stability of this product will be greater than the parent epoxide, though it may be susceptible to further, slower degradation processes such as oxidation or biodegradation.

Other potential transformation products could arise from incomplete dechlorination or rearrangement reactions, but without specific experimental studies, the identity and stability of such products remain speculative. The mutagenic nature of 1,4-dichloro-2,3-epoxybutane (as a mixture of cis and trans isomers) underscores the toxicological significance of its environmental presence and the importance of its degradation to less harmful substances.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity cis-1,4-Dichloro-2,3-epoxybutane polymers?

- Methodology : Utilize cationic ring-opening polymerization with a catalyst system of isobutylaluminum (iBu) and Al-0.7H₂O at 150°C. The cis-isomer yields a racemic diisotactic polymer with 50% chlorine content, high crystallinity, and thermal stability. Monitor reaction kinetics via gas chromatography (GC) or nuclear magnetic resonance (NMR) to track epoxide conversion .

- Key Parameters : Catalyst ratio (Al:epoxide = 1:100), solvent-free conditions, and strict temperature control to avoid side reactions.

Q. How can the structural and thermal properties of this compound polymers be characterized?

- Methods :

- Crystallinity : X-ray diffraction (XRD) to confirm helical chain conformation and diisotactic structure .

- Thermal Stability : Differential scanning calorimetry (DSC) for glass transition (Tg ≈ 95°C) and melting point (Tm ≈ 235°C). Thermogravimetric analysis (TGA) to assess decomposition thresholds (>270°C) .

- Molecular Weight : Gel permeation chromatography (GPC) to determine polydispersity (PDI < 1.5 for stereoregular polymers) .

Advanced Research Questions

Q. What mechanistic insights explain the stereoregular polymerization of this compound?

- Mechanism : The cationic catalyst induces a "back-biting" mechanism, where the growing polymer chain coordinates with the aluminum catalyst, enabling stereochemical control. The cis-isomer favors a racemic diisotactic configuration due to restricted epoxide ring opening, as evidenced by NMR and XRD studies .

- Contradictions : While iBu-Al systems yield high stereoregularity, alternative catalysts (e.g., BF₃·Et₂O) may produce atactic polymers, highlighting the critical role of Lewis acid strength in stereoselectivity .

Q. How do copolymerization strategies improve the impact strength of this compound-based polymers?

- Approach : Blend with flexible comonomers (e.g., epichlorohydrin) to reduce brittleness. Optimize comonomer feed ratios (e.g., 10–20% epichlorohydrin) to balance Tg and tensile properties.

- Validation : Use dynamic mechanical analysis (DMA) to measure storage modulus and tan δ, confirming enhanced ductility without compromising flame resistance .

Q. What computational models are validated for predicting the melt behavior of this compound polymers?

- Modeling : Molecular dynamics (MD) simulations with the OPLS-AA force field accurately replicate chain conformation and melt viscosity. Compare simulated radial distribution functions (RDFs) with XRD data to validate helical persistence in the melt phase .

Q. How should researchers address contradictions in reported degradation rates of this compound polymers under UV exposure?

- Analysis : Discrepancies arise from varying experimental conditions (e.g., UV intensity, polymer thickness). Standardize testing using ASTM G154 (UV chamber, 340 nm lamp) and track carbonyl index via FTIR. Studies show <5% mass loss after 500 hours, confirming superior UV stability compared to polyolefins .

Data-Driven Insights

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point (Tm) | 235°C | DSC | |

| Glass Transition (Tg) | 95°C | DMA | |

| Decomposition Onset | 270°C | TGA | |

| Crystallinity | 60–70% | XRD | |

| Oxygen Permeability | 0.05 cm³·mm/m²·day·atm | ASTM D3985 |

Key Recommendations

- Stereochemical Control : Prioritize iBu-Al catalysts for diisotactic polymers; avoid protic solvents to prevent chain transfer.

- Data Validation : Cross-reference thermal data (DSC/TGA) with computational models to resolve contradictions in degradation kinetics.

- Advanced Applications : Explore oriented films for gas barrier applications or fiber-reinforced composites to mitigate low impact strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.